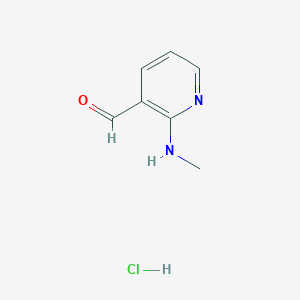

2-(Methylamino)nicotinaldehyde hydrochloride

Description

2-(Methylamino)nicotinaldehyde hydrochloride is a nicotinaldehyde derivative featuring a methylamino substituent at the 2-position of the pyridine ring, with a hydrochloride salt formulation.

Properties

IUPAC Name |

2-(methylamino)pyridine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-8-7-6(5-10)3-2-4-9-7;/h2-5H,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMLWSCSYNLFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67295-24-3 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67295-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)nicotinaldehyde hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure Highlights

- Dissolve 2-nicotinaldehyde in methanol or dichloromethane.

- Add methylamine (usually as a solution in methanol or THF).

- Introduce a mild reducing agent such as sodium cyanoborohydride (NaBH3CN).

- Stir the reaction mixture at ambient temperature (typically 16-24 hours).

- Work-up involves aqueous extraction and purification by column chromatography.

- Finally, treat the free base with hydrochloric acid to precipitate the hydrochloride salt.

Research Data

A representative example from a recent study shows:

| Parameter | Details |

|---|---|

| Aldehyde (2-nicotinaldehyde) | 0.79 mmol |

| Methylamine | 0.53 mmol |

| Reducing agent | Sodium cyanoborohydride, 0.79 mmol |

| Solvent | Methanol (5 mL) |

| Temperature | 20 °C |

| Reaction time | 16 hours |

| Work-up | Extraction with NaHCO3 and CH2Cl2, drying over Na2SO4 |

| Purification | Flash column chromatography |

This method yields the alkylated amine intermediate, which upon treatment with HCl yields the hydrochloride salt of 2-(Methylamino)nicotinaldehyde.

Catalytic Hydrogenation of Nitrile Precursors

An alternative approach involves the catalytic hydrogenation of 3-cyanopyridine derivatives to yield nicotinaldehyde intermediates, which can then be aminated.

Key Conditions

- Catalyst: Raney-nickel (2-10 wt% relative to substrate).

- Solvent: Aqueous carboxylic acid medium (e.g., acetic acid).

- pH: Maintained between 3.5 and 7.

- Temperature: ≤ 40 °C.

- Hydrogen pressure: 0.2 to 5 bar.

- Reaction time: Approximately 5 hours until hydrogen uptake is complete.

Example Data

| Parameter | Value |

|---|---|

| Substrate | 3-Cyanopyridine (124.8 g) |

| Water | 277 g |

| Acetic acid | 72.2 g |

| Raney-nickel catalyst | 14.6 g (moist, ~60% Ni) |

| Hydrogen pressure | 1 bar |

| Temperature | ≤ 40 °C |

| Hydrogen uptake | 110% theoretical |

| Product concentration | 20.9% 3-pyridinaldehyde by HPLC |

| Yield | 85.2% theoretical |

After hydrogenation, the catalyst is filtered off under inert atmosphere, and the product solution can be used directly or stored for further amination steps.

Nucleophilic Substitution on Halogenated Nicotinaldehyde Derivatives

This method involves the substitution of a halogen (commonly chlorine) on a nicotinic acid derivative with methylamine, followed by conversion to the aldehyde.

Procedure Summary

- Starting from 6-chloro-2-(methylamino)nicotinic acid or similar halogenated precursors.

- React with methylamine in anhydrous tetrahydrofuran (THF) at elevated temperatures (50–80 °C) for several days.

- Work-up includes acidification, filtration, washing, and recrystallization.

- The product is isolated as a colorless solid with yields ranging from 47% to 84% depending on conditions and substituents.

Analytical Data

| Compound | Yield (%) | Reaction Temp (°C) | Reaction Time (days) | Purification Method |

|---|---|---|---|---|

| 6-Chloro-2-(methylamino)nicotinic acid | 84 | 80 | 3 | Extraction, washing, drying |

| 6-Fluoro-2-(methylamino)nicotinic acid | 47 | 55-60 | 4 | Filtration, recrystallization |

NMR and HRMS data confirm the structure and purity of the products.

Conversion to Hydrochloride Salt

The free base 2-(Methylamino)nicotinaldehyde is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances the compound’s stability, crystallinity, and handling properties.

- Typical conditions involve adding excess HCl gas or aqueous HCl to a solution of the free base.

- The hydrochloride precipitates out and is isolated by filtration.

- The salt form is confirmed by melting point determination and spectroscopic methods.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination | 2-Nicotinaldehyde + methylamine | NaBH3CN, MeOH, rt, 16 h | 70-85 | Mild conditions, straightforward |

| Catalytic hydrogenation | 3-Cyanopyridine | Raney-Ni, Acetic acid, H2 (1 bar), ≤40 °C, 5 h | ~85 | Requires catalyst, aqueous medium |

| Nucleophilic substitution | Halogenated nicotinic acid | Methylamine, THF, 50-80 °C, 3-4 days | 47-84 | Longer reaction time, higher temp |

| Hydrochloride salt formation | Free base 2-(Methylamino)nicotinaldehyde | HCl, solvent (EtOH, ether) | Quantitative | Improves stability and handling |

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes Schiff base formation with primary amines. For example, reaction with aminotriazinone hydrochloride produces a hydrazone derivative:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Aminotriazinone HCl | 65°C, 2 hrs, aqueous methanol | 6-Methyl-4-(pyridin-3-ylmethylene)amino-triazinone | Quantitation of aldehydes |

This reaction is critical for gravimetric or HPLC-based quantification of aldehyde yields in synthetic workflows .

Functionalization of the Methylamino Group

The methylamino moiety participates in reductive alkylation and acylation:

Reductive Alkylation

Exposure to aldehydes (e.g., valeraldehyde) in the presence of NaBH₃CN and acetic acid yields secondary amines:

text2-(Methylamino)nicotinaldehyde + RCHO → N-Alkylated derivative

Conditions : MeOH, 20°C, 18 hrs .

Acylation

Reaction with acid chlorides (e.g., 3-chlorophenyl isocyanate) forms stable amides:

text2-(Methylamino)nicotinaldehyde + RCOCl → N-Acylated derivative

Conditions : DMF, DIPEA, 20°C, 18 hrs .

Cyclization Reactions

The compound serves as a precursor in triazole synthesis via dipolar cycloaddition with azides:

| Azide Source | Catalyst | Conditions | Product |

|---|---|---|---|

| TMSN₃ (trimethylsilyl azide) | CuI | DMF, 60°C, 12 hrs | 1,2,3-Triazole derivatives |

This method is employed to generate fused heterocycles for kinase inhibitors and antiparasitic agents .

Stability and Handling

-

pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes above pH 7 .

-

Storage : Requires refrigeration (2–8°C) under inert atmosphere to prevent oxidation .

Table 2. Analytical Characterization

| Parameter | Value | Method |

|---|---|---|

| HPLC Retention Time | 1.82 min (C18 column) | LC-MS |

| ¹H NMR (DMSO-d₆) | δ 7.38 (dd), 6.90 (d), 2.73 (s) | 400 MHz |

| Molar Mass | 142.59 g/mol | HRMS |

Scientific Research Applications

Medicinal Chemistry

2-(Methylamino)nicotinaldehyde hydrochloride has potential applications in drug discovery, particularly due to its structural similarity to nicotinic compounds. This similarity suggests possible interactions with nicotinic acetylcholine receptors, which are crucial in neurotransmission and may have implications for neuropharmacology. Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is necessary to establish its efficacy and mechanisms of action in biological systems .

Case Study : A study highlighted the compound's use as a building block for synthesizing biologically active compounds, demonstrating its role in developing new therapeutic agents.

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals. For instance, nicotinaldehyde derivatives have been employed as intermediates in the production of insecticides. The ability to modify the structure of this compound allows chemists to create various agrochemical agents with enhanced efficacy and selectivity against pests .

Example Application : The synthesis of a specific insecticide involves the reaction between nicotinaldehyde and aminotriazinone derivatives, showcasing the compound's utility in agricultural chemistry .

Organic Synthesis

In organic synthesis, this compound serves as a versatile reagent. It is frequently used in reactions involving substituted amines and alkyl cyanoacetates to form heterocyclic compounds. This application is significant for creating complex organic molecules that serve as precursors for pharmaceuticals and other chemical products .

Summary of Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Potential interactions with nicotinic receptors; antimicrobial properties; building block for drug synthesis. |

| Agrochemicals | Intermediate for insecticides; modification leads to enhanced pest control agents. |

| Organic Synthesis | Reagent for forming heterocyclic compounds; used with substituted amines and alkyl cyanoacetates. |

Mechanism of Action

The mechanism of action of 2-(Methylamino)nicotinaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Compounds: Methcathinone (MC) and 3-Fluoromethcathinone (3-FMC)

Methcathinone (2-(methylamino)-1-phenyl-1-propanone hydrochloride) and 3-FMC share structural similarities with 2-(methylamino)nicotinaldehyde hydrochloride, particularly in their methylamino-substituted backbone. However, the ketone group in MC/3-FMC contrasts with the aldehyde group in the target compound, leading to differences in reactivity and biological activity.

Table 1: Structural and Functional Comparison

| Property | 2-(Methylamino)nicotinaldehyde HCl | Methcathinone (MC) HCl | 3-Fluoromethcathinone (3-FMC) HCl |

|---|---|---|---|

| Core Structure | Pyridine aldehyde | Propanone | Fluorophenyl propanone |

| Functional Group | Aldehyde (-CHO) | Ketone (-CO-) | Ketone (-CO-) + Fluorine |

| Molecular Weight (g/mol) | Not explicitly reported | ~177.6 (free base) | ~195.6 (free base) |

| Pharmacological Use | Undocumented | Neurostimulant | Neurotoxicant |

Research Findings :

- MC and 3-FMC are associated with neurotoxicity, particularly dopaminergic dysfunction, as shown in rodent studies .

Nicotinoyl/Nicotinaldehyde Derivatives

Key Compound: Nicotinyl Chloride Hydrochloride

Nicotinyl chloride hydrochloride (CAS 10400-19-8), a pyridine derivative with an acid chloride group, shares the nicotinyl backbone but differs in functional group reactivity.

Key Differences :

- Nicotinyl chloride’s acid chloride group makes it a potent acylating agent, whereas the aldehyde in the target compound may participate in condensation or Schiff base formation.

- Safety protocols for nicotinyl chloride include strict handling due to corrosivity and HCl release ; similar precautions may apply to the aldehyde derivative.

Cyclic Carboxylate Derivatives

Key Compound: Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

This compound, used in pharmaceutical synthesis (e.g., EP 4 374 877 A2), shares the methylamino group but incorporates a cyclobutane ring and ester functionality.

Research Insights :

Acetamide-Based Compounds

Key Compounds: Ranitidine Impurities and Pesticides

While structurally distinct (acetamide vs. aldehyde), these compounds highlight functional group-driven applications:

Table 4: Application-Based Comparison

Key Contrast :

- Acetamide compounds are prevalent in agrochemicals due to their stability and bioactivity, whereas aldehyde derivatives may prioritize synthetic versatility in drug discovery.

Biological Activity

2-(Methylamino)nicotinaldehyde hydrochloride, with the molecular formula C7H9ClN2O and CAS number 67295-24-3, is an organic compound derived from nicotinaldehyde. This compound exhibits a unique structure, featuring a methylamino group attached to a pyridine ring, which suggests potential biological activities. Understanding its biological activity is crucial for its applications in medicinal chemistry and organic synthesis.

The compound appears as a light yellow to brown crystalline solid and is slightly soluble in water. The hydrochloride form enhances its stability and solubility, making it suitable for various chemical reactions and biological applications.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, primarily due to its structural similarity to nicotinic compounds. These activities include:

- Neuropharmacological Effects : Preliminary studies suggest potential interactions with nicotinic acetylcholine receptors (nAChRs), which could influence neurotransmission. This interaction may have implications for treating neurodegenerative diseases or conditions involving cholinergic dysfunction.

- Antimicrobial Properties : Early investigations hint at antimicrobial effects, although comprehensive studies are needed to confirm efficacy and elucidate mechanisms of action in biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nicotinamide | C6H6N2O | A vitamin B3 derivative; involved in metabolism. |

| 3-(Methylamino)nicotinaldehyde | C8H10N2O | Similar structure but different substitution pattern; potential neuroactivity. |

| 4-Amino-3-pyridinecarboxaldehyde | C7H8N2O | Contains an amino group at position 4; used in organic synthesis. |

The unique combination of the methylamino group at the second position of the pyridine ring along with an aldehyde functionality distinguishes it from other similar compounds, potentially conferring distinct biological activities not observed in other derivatives.

Neuropharmacological Studies

A study focusing on the interaction of this compound with nAChRs demonstrated that compounds with similar structures can significantly alter neurotransmitter dynamics in neuronal cultures. Further pharmacological studies are required to fully elucidate these interactions and assess their therapeutic potential.

Antimicrobial Activity Investigation

Preliminary tests have shown that this compound may possess antimicrobial properties. However, detailed studies are necessary to establish its spectrum of activity against various pathogens and understand the underlying mechanisms.

Future Research Directions

Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:

- Detailed Pharmacological Studies : To explore its interactions with nAChRs and other relevant biological targets.

- Efficacy Testing : Conducting comprehensive assays to evaluate antimicrobial efficacy across different strains.

- Safety Profile Assessment : Establishing a comprehensive safety profile through toxicological studies.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Methylamino)nicotinaldehyde hydrochloride in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines, including wearing nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water and seek medical attention . Store in a cool, dry environment (2–8°C) to minimize decomposition .

Q. Which analytical techniques are suitable for quantifying this compound in pharmaceutical intermediates?

- Methodological Answer : UV-Vis spectrophotometry (absorption maxima ~273 nm) is cost-effective for preliminary quantification . For higher specificity, use HPLC with a reversed-phase C18 column (e.g., LiChrospher RP select B) and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid. Validate methods per ICH guidelines for linearity (R² > 0.99) and precision (%RSD < 2) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Perform FT-IR to identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, NH stretch ~3300 cm⁻¹). Confirm molecular weight via LC-MS (expected [M+H]⁺ = ~187.6 g/mol) and purity via NMR (¹H and ¹³C for methylamino and aldehyde proton environments) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in assay results when analyzing this compound in complex matrices?

- Methodological Answer : Cross-validate using orthogonal methods:

- HPTLC with silica gel 60 F₂₅₄ plates and densitometric detection for rapid screening .

- LC-MS/MS for high sensitivity in biological matrices (LOQ ~0.1 ng/mL). Adjust ionization parameters (e.g., ESI+ mode, source temperature 300°C) to minimize matrix interference .

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Optimization : Use methylamine hydrochloride in dry DMF under inert atmosphere (N₂/Ar) to minimize side reactions. Monitor pH (6.5–7.5) to prevent aldehyde oxidation .

- Purification : Perform recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, eluent: dichloromethane/methanol 95:5). Confirm purity via melting point (mp ~143°C, literature reference) .

Q. How do environmental factors (e.g., light, humidity) affect the stability of this compound?

- Methodological Answer : Design accelerated stability studies per ICH Q1A(R2):

- Light Exposure : Store aliquots in amber glass vs. clear vials under 1.2 million lux hours. Monitor degradation via HPLC for new peaks (e.g., oxidation products) .

- Humidity : Test at 25°C/75% RH for 12 weeks. Use Karl Fischer titration to track moisture uptake (>5% indicates hygroscopic instability) .

Q. What mechanistic insights can NMR provide for studying the reactivity of this compound in Schiff base formation?

- Methodological Answer : Use ¹H NMR to track aldehyde proton disappearance (δ ~9.8 ppm) and imine formation (δ ~8.3 ppm). Employ HSQC to correlate methylamino (δ ~2.5 ppm) and adjacent carbons. Kinetic studies at varying temperatures (25–60°C) can derive activation energy via Arrhenius plots .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer : Reassess solubility in multiple solvents (e.g., water, DMSO, ethanol) under controlled conditions (25°C, stirred 24 hrs). Use dynamic light scattering (DLS) to detect aggregates. Compare with literature values from peer-reviewed sources (e.g., Acta Chromatographica) rather than vendor catalogs .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 187.6 g/mol (theoretical) | |

| HPLC Retention Time | ~4.2 min (C18, ACN/H₂O 70:30) | |

| UV λmax | 273 nm (methanol) | |

| Recommended Storage | 2–8°C, desiccated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.